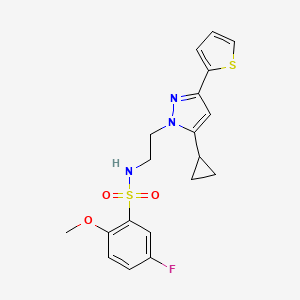

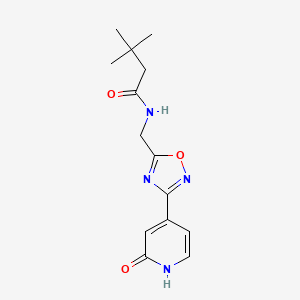

![molecular formula C10H12N2O2 B2887175 5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1175976-88-1](/img/structure/B2887175.png)

5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzoxazinones are a type of chemical compound that are part of a larger class known as heterocycles . They have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of benzoxazinones consists of a benzene ring fused to an oxazine ring . The exact structure of “5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one” would include additional functional groups as indicated by its name.Chemical Reactions Analysis

Benzoxazinones can undergo a variety of chemical reactions, including substitutions and ring-opening reactions . The specific reactions that “5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazinones can vary depending on their specific structure . These properties can include melting point, boiling point, solubility, and stability.科学的研究の応用

Electrosynthesis of Amides

Amides are fundamental components in biological systems and the pharmaceutical industry. The electrosynthesis of amides is a greener and more sustainable approach to amide synthesis, which is traditionally one of the most common chemical reactions in drug development . The compound can be utilized in the electrosynthesis process, potentially leading to more environmentally friendly production methods for amides.

Microwave-Assisted Amidation

Microwave-assisted amidation is an environmentally benign synthesis method that uses microwave radiation for efficient heating and imidazolium ionic liquids as catalysts . The compound can be involved in this process, contributing to the synthesis of amides from carboxylic acid derivatives, which are important in biological roles and as contrast agents in radiographic methods.

Polymer Surface Modification

Surface modification of polymers can enhance their properties for various applications. The compound can be used to modify the surface of polymers like polydimethylsiloxane (PDMS), which can be analyzed using techniques such as contact angle measurements, SIMS, XPS, and AFM . This application is crucial for developing materials with specific characteristics for industrial and research purposes.

Synthesis of Imidazole Derivatives

Imidazole derivatives exhibit a wide range of biological activities and are important in drug development. The compound can serve as a precursor or intermediate in the synthesis of imidazole-containing compounds, which have therapeutic potential for various diseases due to their antibacterial, anti-inflammatory, antitumor, and other pharmacological activities .

Biological Potential of Indole Derivatives

Indole derivatives are known for their diverse biological activities. The compound can be used in the synthesis of indole derivatives, which have applications in antiviral, anti-inflammatory, anticancer, and other therapeutic areas . This application is significant for the discovery and development of new drugs.

Inhibitors of Insulin Release and Vascular Smooth Muscle Relaxants

The compound can act as an isostere for other chemical structures, such as 2,2-dimethylchromans, which are known to inhibit insulin release and relax vascular smooth muscles . This application is particularly relevant in the context of diabetes management and cardiovascular research.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-10(2)9(13)12-8-6(11)4-3-5-7(8)14-10/h3-5H,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTHJUHTBUBTTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(C=CC=C2O1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

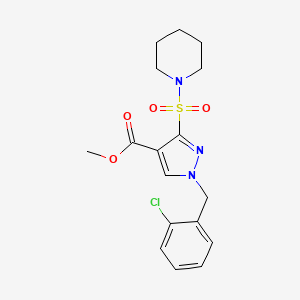

![N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2887095.png)

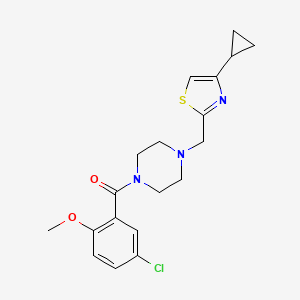

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2887100.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide](/img/structure/B2887103.png)

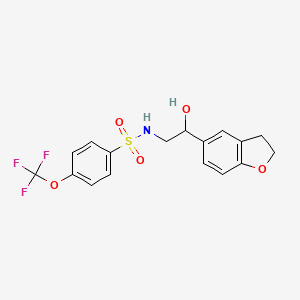

![Oxiran-2-yl-[2-[4-(trifluoromethyl)phenyl]azepan-1-yl]methanone](/img/structure/B2887104.png)

![3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2887106.png)

![3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2887111.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)

![3,4,5-trimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2887113.png)

![[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)